molecular formula C8H8F3N B12840265 5-(Difluoromethyl)-3-fluoro-2-methylaniline

5-(Difluoromethyl)-3-fluoro-2-methylaniline

Katalognummer: B12840265
Molekulargewicht: 175.15 g/mol
InChI-Schlüssel: OLRFANLAHOZPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Difluoromethyl)-3-fluoro-2-methylaniline is an organic compound that belongs to the class of fluorinated anilines. This compound is characterized by the presence of difluoromethyl and fluoro substituents on the aniline ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of aniline precursors via in situ generation of the corresponding diazonium salts . This process can be achieved using various difluoromethylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available reagents such as TMS-CF2H. This method is operationally simple and does not rely on sensitive metal complexes, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Difluoromethyl)-3-fluoro-2-methylaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce various substituted aniline derivatives .

Wissenschaftliche Forschungsanwendungen

5-(Difluoromethyl)-3-fluoro-2-methylaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Wirkmechanismus

The mechanism of action of 5-(Difluoromethyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can serve as a bioisostere for alcohol, thiol, or amine groups, allowing it to interact with enzymes and receptors through hydrogen bonding. This interaction can modulate various biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Difluoromethyl)-3-fluoro-2-methylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H8F3N

Molekulargewicht

175.15 g/mol

IUPAC-Name

5-(difluoromethyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C8H8F3N/c1-4-6(9)2-5(8(10)11)3-7(4)12/h2-3,8H,12H2,1H3

InChI-Schlüssel

OLRFANLAHOZPIH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1F)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.